molecular formula C5H8Cl2N2 B2609174 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride CAS No. 59022-78-5

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride

Cat. No. B2609174
CAS RN: 59022-78-5
M. Wt: 167.03
InChI Key: MUWHKRXEROAPOR-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” is likely a derivative of imidazole, which is a planar five-membered ring. It is a part of many important biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an imidazole with a chloromethyl compound . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of “this compound” would likely include an imidazole ring with a chloromethyl and a methyl group attached .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the chloromethyl group, which could undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Corrosion Inhibition Studies

4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride and its derivatives have been investigated for their efficiency as corrosion inhibitors. Research conducted by Gašparac, Martin, and Stupnišek-lisac (2000) in the Journal of The Electrochemical Society highlights the inhibitory efficiency of imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, for copper corrosion in hydrochloric acid. Activation energies and adsorption thermodynamics were examined, revealing low activation energies (3-5 kJ/mol) and standard free energies of adsorption (14-16 kJ/mol), indicating physisorption on the copper surface (Gašparac, Martin, & Stupnišek-lisac, 2000).

Photochemical Reactions

The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, including derivatives of 4-(Chloromethyl)-2-methyl-1H-imidazole, has been studied. Pfoertner and Daly (1987) in Helvetica Chimica Acta researched the photorearrangement of these compounds in water-containing solutions, leading to the formation of various molecular structures, including 2-methyl-2-imidazoline-4,5-dione-4-oximes (Pfoertner & Daly, 1987).

Synthesis of Medical Compounds

Kudzma and Turnbull (1991) in the journal Synthesis reported the efficient synthesis of (±)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, an α2-adrenergic agonist medetomidine, from 1-(N,N-dimethylsulfamoyl)imidazole. This showcases the use of imidazole derivatives in the synthesis of medically relevant compounds (Kudzma & Turnbull, 1991).

Catalysis Applications

The modification of chloromethylated MIL-101(Cr) with imidazole, including 4-(Chloromethyl)-2-methyl-1H-imidazole, has been explored for catalytic applications. Zadehahmadi et al. (2014) in the Journal of Solid State Chemistry described the synthesis and characterization of manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr). This catalyst exhibited high efficiency and reusability in the oxidation of hydrocarbons (Zadehahmadi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride”. For example, many imidazole derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

Like many chloromethyl compounds, “4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” could potentially be hazardous. It’s important to handle it with care, avoiding contact with skin, eyes, and clothing, and preventing ingestion or inhalation .

properties

IUPAC Name

5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWHKRXEROAPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59022-78-5
Record name 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride
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